molecular formula C11H15O4P B1303802 Diethyl (4-formylphenyl)phosphonate CAS No. 72436-45-4

Diethyl (4-formylphenyl)phosphonate

Cat. No. B1303802
CAS RN: 72436-45-4
M. Wt: 242.21 g/mol
InChI Key: KQJAWWYLJCTQNG-UHFFFAOYSA-N
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Description

Diethyl (4-formylphenyl)phosphonate is a chemical compound that belongs to the class of organophosphorus compounds. It is characterized by the presence of a diethyl phosphonate group attached to a benzene ring which carries a formyl functional group. This compound serves as a versatile intermediate in organic synthesis, particularly in the formation of various phosphonate derivatives with potential applications in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of diethyl (4-formylphenyl)phosphonate derivatives can be achieved through various methods, including the Kabachnik-Fields reaction, which is a three-component reaction involving a carbonyl compound, an amine, and a dialkyl phosphite. For instance, diethyl(alkyl/aryl/heteroarylamino)(4-(pyridin-2-yl)phenyl)methylphosphonates were synthesized using 4-(pyridin-2-yl)benzaldehyde, diethylphosphite, and primary amines, catalyzed by cupric acetate monohydrate under solvent-free conditions and microwave irradiation . Similarly, other related phosphonate compounds have been synthesized using different aldehydes and amines, showcasing the versatility of the phosphonate group in organic synthesis .

Molecular Structure Analysis

The molecular structure of diethyl (4-formylphenyl)phosphonate derivatives has been characterized using various spectroscopic methods such as FTIR, FT-Raman, UV-Vis, and NMR. Additionally, computational methods like Density Functional Theory (DFT) calculations have been employed to determine structural parameters, vibrational frequencies, electronic properties, and thermodynamic properties . X-ray crystallography has also been used to elucidate the crystal structures of some derivatives, confirming the geometries of these compounds .

Chemical Reactions Analysis

Diethyl (4-formylphenyl)phosphonate derivatives participate in a range of chemical reactions. They have been used as intermediates in the synthesis of α-glucosidase inhibitors through a one-pot condensation reaction . They also serve as reagents in the Emmons-Horner Wittig reaction to convert aldehydes and ketones into α,β-unsaturated compounds . Furthermore, these derivatives have been utilized in the preparation of α-hydroxyketones, showcasing their utility as acyl anion equivalents .

Physical and Chemical Properties Analysis

The physical and chemical properties of diethyl (4-formylphenyl)phosphonate derivatives are influenced by their molecular structure. The presence of substituents on the benzene ring can affect properties such as solubility, boiling point, and melting point. The electronic properties, such as the HOMO-LUMO gap, ionization potential, and electron affinity, have been studied to understand the chemical behavior of these compounds . Their thermal stability has been assessed through thermogravimetric analysis, indicating their potential for use in various temperature-dependent applications .

Scientific Research Applications

1. Corrosion Inhibition

Research indicates that diethyl (4-formylphenyl)phosphonate derivatives show significant potential as corrosion inhibitors. Studies have shown that certain phosphonate derivatives are effective in preventing corrosion in mild steel in acidic environments, often used in industrial pickling processes. These compounds act as mixed-type inhibitors and demonstrate high inhibition efficiency, supported by both experimental and theoretical methods, including weight loss studies, potentiodynamic polarization, and scanning electron microscopy ((Gupta et al., 2017); (Moumeni et al., 2020)).

2. Synthesis of Organic Compounds

This compound is utilized in the synthesis of various organic compounds. For instance, it has been used in the preparation and synthesis of alkynes, a class of important organic compounds. The process involves condensation and elimination reactions, highlighting its versatility in organic synthesis ((Marinetti & Savignac, 2003)).

3. Biological Activity

Phosphonate compounds, including derivatives of diethyl (4-formylphenyl)phosphonate, have garnered interest due to their potential biological activities. These include applications as enzyme inhibitors, antibacterial agents, antitumor agents, or antiviral agents. The synthesis of these compounds often involves reactions like the Kabachnik-Fields reaction ((Ouahrouch et al., 2014)).

4. Electrochemical and Photophysical Properties

The electrochemical and photophysical properties of phosphonate derivatives have been studied extensively. Research involving ruthenium(II) bipyridyl complexes with phosphonic acid substituents, including diethyl (4-formylphenyl)phosphonate, demonstrates interesting redox behavior and photophysical properties. These properties are significant for applications in fields like catalysis and material science ((Montalti et al., 2000)).

Safety And Hazards

DEFP is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust, mist, spray, and to wash skin thoroughly after handling .

properties

IUPAC Name

4-diethoxyphosphorylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15O4P/c1-3-14-16(13,15-4-2)11-7-5-10(9-12)6-8-11/h5-9H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQJAWWYLJCTQNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C1=CC=C(C=C1)C=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70378662
Record name Diethyl (4-formylphenyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl (4-formylphenyl)phosphonate

CAS RN

72436-45-4
Record name Diethyl (4-formylphenyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Diethyl 4-formyl-benzenephosphonate was prepared in a known manner by bromination of diethyl 4-methyl-benzenephosphonate and subsequent reaction of the product with hexamethylenetetramine in acetic acid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
R Kumar, P Yadav, A Kumar, M Sankar - Chemistry Letters, 2015 - journal.csj.jp
meso-Tetrakis(4′-diethoxyphosphorylphenyl)porphyrin (H 2 TPhPP) was synthesized via modified Lindsey method with higher yield (50%) as compared to reported methods. H 2 …
Number of citations: 5 www.journal.csj.jp
B Zheng, RP Sabatini, WF Fu… - Proceedings of the …, 2015 - National Acad Sciences
New dyads consisting of a strongly absorbing Bodipy (dipyrromethene-BF 2 ) dye and a platinum diimine dithiolate (PtN 2 S 2 ) charge transfer (CT) chromophore have been …
Number of citations: 58 www.pnas.org
VR Sirivolu, SKV Vernekar, C Marchand… - Journal of medicinal …, 2012 - ACS Publications
Tyrosyl–DNA phosphodiesterase I (Tdp1) is a cellular enzyme that repairs the irreversible topoisomerase I (Top1)–DNA complexes and confers chemotherapeutic resistance to Top1 …
Number of citations: 82 pubs.acs.org
R Randazzo, A Savoldelli, DA Cristaldi… - Journal of Porphyrins …, 2016 - World Scientific
Hierarchical self-assembly of porphyrins is an intrigue research field, which can lead to the design of functional materials. Porphyrin derivatives self-assembling under hierarchical …
Number of citations: 4 www.worldscientific.com
M De Napoli, S Nardis, R Paolesse… - Journal of the …, 2004 - ACS Publications
In aqueous solution meso-tetrakis(4-phosphonatophenyl)porphyrin shows self-aggregation processes controlled by the “sergeant−soldier rule”. After partial protonation of the external …
Number of citations: 87 pubs.acs.org
J Hollingsworth - 2009 - search.proquest.com
In nature, self-assembly processes of biologically active organic molecules often occur, resulting in formation of dimers and higher oligomers of various and sometimes complex …
Number of citations: 3 search.proquest.com
L Pan - 2021 - scholarworks.iupui.edu
Aromatic rings are universal motifs in natural products, pharmaceuticals, agrochemicals, and wide variety of organic materials. Aromatic halides are widely used as synthetic precursors …
Number of citations: 3 scholarworks.iupui.edu
P Raster - 2015 - epub.uni-regensburg.de
Chapter 1 describes the synthesis of symmetric and unsymmetric diarylcyclobutenes in a cobalt-catalyzed [2+2] cycloaddition reaction. Therefore, the appropriate diarylalkyne …
Number of citations: 5 epub.uni-regensburg.de

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